5-chloro-3-iodo-6-methoxy-1H-indazole
Description
Chemical Structure and Properties: 5-Chloro-3-iodo-6-methoxy-1H-indazole (C₈H₆ClIN₂O, molecular weight 308.51) is a halogenated indazole derivative characterized by chloro (Cl), iodo (I), and methoxy (OCH₃) substituents at positions 5, 3, and 6, respectively . Its molecular structure has been cataloged in building-block libraries for medicinal chemistry applications .
For example, iodination at position 3 could proceed via electrophilic substitution on a pre-functionalized indazole scaffold, followed by methoxy group introduction at position 6 using alkylation or nucleophilic aromatic substitution.
Properties
Molecular Formula |
C8H6ClIN2O |
|---|---|
Molecular Weight |
308.50 g/mol |
IUPAC Name |
5-chloro-3-iodo-6-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6ClIN2O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H,11,12) |
InChI Key |
GWFFJWFVMJUFPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1Cl)I |
Origin of Product |
United States |
Preparation Methods
Halogenation of Indazole Derivatives
The core approach involves halogenating a suitably substituted indazole precursor at specific positions. For instance, the iodination at the 3-position can be achieved via electrophilic substitution using iodine reagents such as iodine (I₂) or N-iodosuccinimide (NIS) under controlled conditions. Chlorination at the 5-position often employs N-chlorosuccinimide (NCS) or similar chlorinating agents.
Sequential Functionalization
A typical route involves:
- Starting with a 6-methoxy-indazole precursor.
- Selective iodination at the 3-position using NIS in an inert solvent like acetonitrile or DMF at low temperature (0–5°C) to prevent over-iodination.
- Chlorination at the 5-position using NCS or other chlorinating agents, often under mild conditions to avoid undesired substitution elsewhere.
Protection and Deprotection
In some cases, protecting groups such as silyl ethers (e.g., tert-butyldimethylsilyl) may be employed to shield reactive hydroxyl groups or other functionalities during halogenation steps. Post-reaction, deprotection yields the target compound.
Data Tables Summarizing Preparation Methods
| Method | Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Iodination at 3-position | N-Iodosuccinimide (NIS) | Acetonitrile, 0°C | ~70–80%, high regioselectivity | Prevents over-iodination |
| Chlorination at 5-position | N-Chlorosuccinimide (NCS) | Room temperature | ~60–75% | Mild conditions preferred |
| Sequential halogenation | NIS + NCS | As above | Variable, optimized per substrate | Ensures regioselectivity |
Research Findings and Optimization Strategies
- Reaction Temperature: Maintaining low temperatures during halogenation reduces side reactions.
- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate halogenation reactions.
- Reagent Stoichiometry: Using slight excesses of halogenating agents improves yields but requires careful control to avoid polyhalogenation.
- Purification: Column chromatography with suitable eluents (hexane/ethyl acetate) ensures high purity.
Additional Considerations
- Alternative Routes: Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) can be employed to introduce halogens selectively.
- Scale-Up: For industrial synthesis, continuous flow reactors and optimized reaction conditions can improve safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-iodo-6-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group with a methoxy group would yield 5-methoxy-3-iodo-6-methoxy-1H-indazole.
Scientific Research Applications
5-chloro-3-iodo-6-methoxy-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-chloro-3-iodo-6-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its biological effects. The presence of chloro, iodo, and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Bioactivity
- Halogenation: The iodine atom in this compound distinguishes it from non-iodinated analogs like 5-chloro-6-methoxy-1H-indazole . Iodine’s polarizability and large atomic radius enhance halogen bonding, a critical feature for protein-ligand interactions in drug design .
Methoxy vs. Methyl/Benzyloxy Groups :
- Methoxy substituents (as in the target compound) are electron-donating, stabilizing aromatic rings via resonance, whereas methyl groups (e.g., in 5,6-dichloro-3-iodo-1-methyl-1H-indazole) increase lipophilicity without significant electronic effects .
- Bulkier groups like benzyloxy (e.g., 3-iodo-6-methyl-5-phenylmethoxy-2H-indazole) introduce steric hindrance, which may reduce binding affinity but improve selectivity .
Positional Isomerism :
- 3-Iodo-5-methoxy-1H-indazole demonstrates how shifting the methoxy group from position 6 to 5 alters electronic distribution. This positional change could modulate interactions with biological targets, such as kinases or GPCRs.
Biological Activity
5-Chloro-3-iodo-6-methoxy-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chloro and iodo substituent on the indazole ring, along with a methoxy group. This unique arrangement contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClI N2O |
| Molecular Weight | 293.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123135199 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that indazole derivatives often exhibit inhibitory activity against specific enzymes and receptors involved in disease processes, such as cancer and fungal infections.
Anticancer Activity
Studies have shown that indazole derivatives, including this compound, exhibit anticancer properties. A notable study highlighted the compound's potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating strong potency against cancer cell lines.
Table 1: IC50 Values for Anticancer Activity
| Compound | Target | IC50 (nM) |
|---|---|---|
| 5-Chloro-3-Iodo-6-Methoxy-Indazole | FGFR1 | < 4.1 |
| FGFR2 | 2.0 ± 0.8 | |
| KG1 Cell Lines | 25.3 ± 4.6 |
Antifungal Activity
Research has also evaluated the antifungal properties of indazole derivatives against Candida species. In one study, various indazole compounds were tested for their efficacy against Candida albicans and Candida glabrata. The results indicated that certain derivatives exhibited significant antifungal activity, suggesting that modifications to the indazole scaffold could enhance its therapeutic potential.
Table 2: Antifungal Activity Against Candida Species
| Compound | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-3-Iodo-6-Methoxy-Indazole | C. albicans | 100 µM |
| C. glabrata (Miconazole susceptible) | 1 mM | |
| C. glabrata (Miconazole resistant) | 1 mM |
Case Studies
Case Study 1: Anticandidal Evaluation
In a study published in Pharmaceutical Biology, several indazole derivatives were synthesized and evaluated for their activity against Candida strains. The compound demonstrated promising results, particularly against miconazole-resistant strains, highlighting its potential as a lead compound for further development in antifungal therapies .
Case Study 2: Inhibition of FGFRs
Another research effort focused on the synthesis and evaluation of various indazole derivatives for their ability to inhibit fibroblast growth factor receptors (FGFRs). The findings revealed that compounds similar to 5-chloro-3-iodo-6-methoxy-indazole showed potent inhibition, making them candidates for anticancer drug development .
Q & A
Q. Critical Parameters :
Q. Table 1: Reaction Optimization Data
| Step | Reagents/Conditions | Yield Range | Key Side Products |
|---|---|---|---|
| Iodination | NIS, AcOH, 70°C, 12h | 65–75% | 3,5-diiodo derivatives |
| Methoxylation | NaOMe, DMF, N₂, 100°C, 6h | 80–85% | O-demethylated byproducts |
| Chlorination | POCl₃, reflux, 4h | 70–78% | Phosphorylated impurities |
Basic: How is this compound characterized, and what analytical discrepancies might arise?
Answer:
Primary Techniques :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; iodine’s deshielding effect on adjacent protons) .
- HRMS : Validates molecular weight (expected [M+H]⁺: 323.89 g/mol) and isotopic patterns (iodine’s signature doublet) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., tautomerism in indazole rings) using SHELX software for refinement .
Q. Common Discrepancies :
- Tautomeric Equilibria : Indazole NH tautomerism may cause split signals in NMR; DMSO-d₆ stabilizes the 1H-tautomer .
- Residual Solvents : Traces of DMF in HPLC can co-elute with the compound, requiring GC-MS headspace analysis for validation .
Basic: What are the common reactivity patterns of this compound in medicinal chemistry applications?
Answer:
The compound serves as a versatile scaffold due to its halogen-rich structure:
- Nucleophilic Aromatic Substitution (SNAr) : Iodine at C3 is replaced by amines/thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) .
- Cross-Coupling : Suzuki-Miyaura reactions at C3-iodine enable biaryl synthesis (e.g., with boronic acids, Pd(PPh₃)₄, K₂CO₃) .
- Reductive Dehalogenation : LiAlH₄ selectively removes iodine, retaining chlorine for downstream functionalization .
Q. Table 2: Reaction Pathways and Byproducts
| Reaction Type | Reagents | Major Product | Common Byproducts |
|---|---|---|---|
| SNAr (Amine) | Pd(OAc)₂, Xantphos, DIPEA | 3-Amino derivatives | Dehalogenated indazoles |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 3-Aryl/heteroaryl derivatives | Homocoupling adducts |
Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data?
Answer:
Case Example : Discrepancies in predicted vs. observed regioselectivity during SNAr reactions.
Methodology :
DFT Calculations : Use Gaussian or ORCA to model transition states and charge distribution (e.g., iodine’s σ-hole directing nucleophilic attack) .
Kinetic Profiling : Compare experimental rate constants (via HPLC monitoring) with computed activation barriers.
Isotopic Labeling : Introduce ¹³C or ²H at reactive sites to track mechanistic pathways via NMR/HRMS .
Resolution : If computational models fail to match observed data, re-evaluate solvent effects (implicit vs. explicit solvation models) or consider alternative mechanisms (e.g., radical pathways under Pd catalysis) .
Advanced: What strategies optimize reaction yields in large-scale synthesis while minimizing halogen scrambling?
Answer:
Key Approaches :
- Design of Experiments (DoE) : Screen parameters (temp, catalyst loading, solvent polarity) using Plackett-Burman or Box-Behnken designs.
- In Situ Monitoring : ReactIR or Raman spectroscopy detects intermediates (e.g., iodine intermediates prone to scrambling) .
- Additive Screening : Tetrabutylammonium iodide (TBAI) suppresses iodide leaching in cross-couplings .
Q. Table 3: Halogen Scrambling Mitigation
| Condition | Outcome | Reference |
|---|---|---|
| TBAI (10 mol%) | Reduces I₂ formation by 90% | |
| Low Temp (0–5°C) | Slows radical-mediated scrambling |
Advanced: How can density-functional theory (DFT) predict the compound’s electronic properties for drug design?
Answer:
Protocol :
Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.
Frontier Orbital Analysis : HOMO/LUMO energies predict electrophilic/nucleophilic sites (e.g., iodine’s σ* orbital as a reactive hotspot) .
Solvent Modeling : PCM (Polarizable Continuum Model) approximates solvation effects on reactivity.
Application : Correlate computed electrostatic potential maps with experimental binding affinities (e.g., for kinase inhibitors) .
Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives addressed?
Answer:
Assays :
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with IC₅₀ determination.
- Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HepG2, MCF-7) .
Q. False Positive Mitigation :
- Counter-Screens : Test against unrelated enzymes (e.g., phosphatases) to rule out pan-assay interference.
- Chelation Checks : Add EDTA to detect metal-dependent artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
